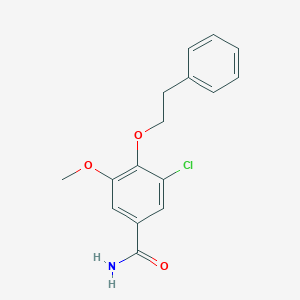
3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide, also known as CMEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMEP belongs to the class of benzamides and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide acts as a selective antagonist of the mGluR5 receptor, which is a member of the G protein-coupled receptor family. This receptor is involved in various physiological and pathological processes, including synaptic plasticity, learning, memory, and neuroinflammation. By blocking the activity of mGluR5, this compound modulates the glutamatergic signaling pathway, which has been implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and GABA. It has also been shown to reduce neuroinflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders. This compound has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide is a potent and selective antagonist of mGluR5, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, this compound has been shown to have off-target effects on other glutamate receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide. One area of interest is the potential use of this compound in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential use of this compound in the treatment of neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential off-target effects on other glutamate receptors.
合成法
The synthesis of 3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzaldehyde with 2-phenylethanol in the presence of a base catalyst. The resulting intermediate is then treated with thionyl chloride to form the chloro compound, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, this compound.
科学的研究の応用
3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-10-12(16(18)19)9-13(17)15(14)21-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEOSCRGUSFTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)N)Cl)OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)

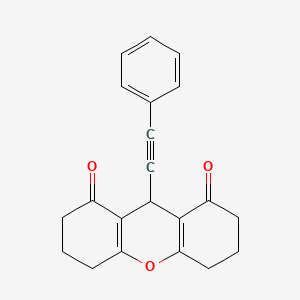
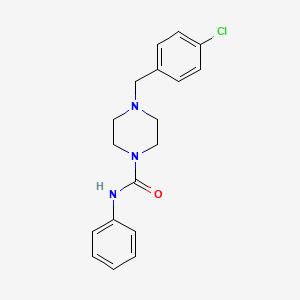
![N-(2-hydroxybutyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343242.png)
![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)
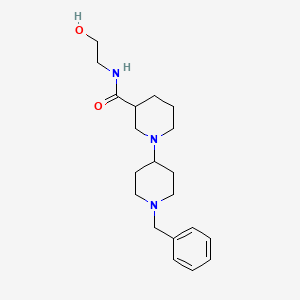
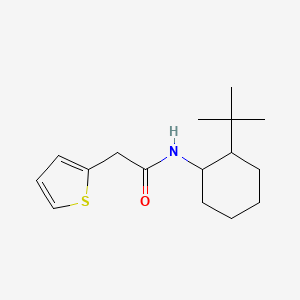
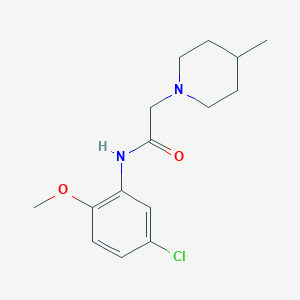
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5343269.png)
![4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5343272.png)
![1'-[(4-methylpyridin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5343288.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5343306.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5343310.png)